molecular formula C38H63N3O19 B3041575 Mal-amido-PEG12-NHS ester CAS No. 326003-46-7

Mal-amido-PEG12-NHS ester

Cat. No.: B3041575
CAS No.: 326003-46-7
M. Wt: 865.9
InChI Key: LWNZLSLPQXOOAO-UHFFFAOYSA-N
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Description

Mal-amido-PEG12-NHS ester is a polyethylene glycol (PEG)-derived linker that contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase solubility in aqueous media and facilitate the formation of stable covalent bonds between biomolecules .

Mechanism of Action

Target of Action

Mal-amido-PEG12-NHS, also known as Maleimide-PEG12-NHS ester, is a PEG derivative containing a maleimide group and an NHS ester . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Mode of Action

The compound interacts with its targets through two key functional groups: the NHS ester and the maleimide group. The NHS ester reacts with primary amines (-NH2) in proteins and other amine-containing molecules, forming a stable amide bond . On the other hand, the maleimide group reacts with thiol groups (-SH), forming a stable thioether bond . This dual reactivity allows the compound to link two different biomolecules together, one with a thiol group and the other with an amine group .

Biochemical Pathways

Instead, it is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The primary result of the action of Mal-amido-PEG12-NHS is the formation of a stable covalent bond between a thiol-containing biomolecule and an amine-containing biomolecule . This can be used to modify proteins or other biomolecules, or to create PROTACs that can degrade specific target proteins .

Action Environment

The reactivity of the NHS ester and maleimide group in Mal-amido-PEG12-NHS is influenced by the pH of the environment. The NHS ester reacts with primary amines at a pH of 7-10, while the maleimide group reacts with thiol groups at a pH of 6.5-7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. Additionally, the compound should be stored at -20°C and handled under inert gas for best stability .

Future Directions

Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . The use of PEG-containing reagents can provide specific advantages such as improved stability, protection from proteolytic digestion, increased half-life in biological applications, and reduced immunogenicity .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG12-NHS ester typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG12-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZLSLPQXOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N3O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-92-5
Record name Mal-amido--PEG12-NHS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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